N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide
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Overview
Description
“N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a cyclohexyl group, a benzothiazole moiety, and a dimethylamino group, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide” can be achieved through a multi-step organic synthesis process. The key steps may involve:
- Formation of the benzothiazole ring through a cyclization reaction.
- Introduction of the propanoylamino group via an amide coupling reaction.
- Attachment of the cyclohexyl group through a nucleophilic substitution reaction.
- Incorporation of the dimethylamino group using a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide” may undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may serve as a probe to study specific biochemical pathways or as a potential lead compound for drug discovery.
Medicine
In medicine, “N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide” could be investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system or inflammatory processes.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide” may include other benzothiazole derivatives, cyclohexyl-containing compounds, and amide-linked molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C30H45N5O3S |
---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C30H45N5O3S/c1-7-27(36)32-24(16-28-33-23-14-13-22(19(2)3)15-26(23)39-28)30(38)34-25(21-11-9-8-10-12-21)17-31-29(37)20(4)18-35(5)6/h13-15,19,21,24-25H,4,7-12,16-18H2,1-3,5-6H3,(H,31,37)(H,32,36)(H,34,38)/t24-,25+/m0/s1 |
InChI Key |
HNIUOJXOXQUOMN-LOSJGSFVSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)N[C@H](CNC(=O)C(=C)CN(C)C)C3CCCCC3 |
Canonical SMILES |
CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)C(C)C)C(=O)NC(CNC(=O)C(=C)CN(C)C)C3CCCCC3 |
Origin of Product |
United States |
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